molecular formula C12H11FN4O3S B2864241 N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide CAS No. 903345-81-3

N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide

Cat. No.: B2864241
CAS No.: 903345-81-3
M. Wt: 310.3
InChI Key: XQSLLAPGNJCDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. Its structure features:

  • A 1,3,4-oxadiazole core substituted at position 5 with a carbamoylmethylsulfanyl group (-S-CH₂-CONH₂).
  • A 4-fluorobenzamide moiety linked via a methylene bridge (-CH₂-) at position 2 of the oxadiazole ring.

This structural framework is associated with diverse pharmacological activities, including enzyme inhibition (e.g., urease, thioredoxin reductase) and antimicrobial properties, as observed in related analogs .

Properties

IUPAC Name

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3S/c13-8-3-1-7(2-4-8)11(19)15-5-10-16-17-12(20-10)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSLLAPGNJCDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Parameters
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound: N-({5-[(Carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide C₁₃H₁₂FN₅O₃S (estimated) ~337.36 (estimated) N/A 5: Carbamoylmethylsulfanyl; 2: 4-Fluorobenzamide N/A
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide (7a) C₁₆H₁₆N₆O₂S₂ 396.47 134–178 5: Thiazolylmethyl; 2: Phenylpropanamide
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) C₂₅H₂₄N₄O₅S₂ 524.61 N/A 5: 4-Methoxybenzyl; 2: Sulfamoylbenzamide
N-(4-Ethoxyphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8k) C₂₂H₂₂N₄O₃S 422.49 128–129 5: Indolylmethyl; 2: 4-Ethoxyphenylpropanamide
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (6a-o) C₁₀H₈ClN₃O₂S (base) ~269.70 (varies) N/A 5: 4-Chlorophenyl; 2: Sulfanyl acetamide

Key Observations:

  • Substituent Diversity : The target compound’s carbamoylmethylsulfanyl group distinguishes it from analogs with thiazolylmethyl (7a), indolylmethyl (8k), or chlorophenyl (6a-o) substituents. These groups influence solubility and hydrogen-bonding capacity .
  • Molecular Weight : The target compound (~337 g/mol) is lighter than antifungal analogs like LMM5 (524 g/mol), which may enhance membrane permeability .
  • Melting Points : Derivatives like 7a and 8k exhibit sharp melting points (134–178°C), suggesting crystalline stability, while data for the target compound is unavailable .
Table 2: Pharmacological Profiles of Selected Analogs
Compound Name / ID Biological Activity IC₅₀/EC₅₀ (μM) Cytotoxicity (Cell Lines) Reference
Target Compound N/A (Predicted urease/thioredoxin inhibition) N/A N/A N/A
7a-l Series (e.g., 7c, 7d, 7e) Urease inhibition 0.8–5.2 Low (HEK-293 cells)
LMM5 and LMM11 Antifungal (Candida albicans) 1.5–3.0 Moderate (HEK-293 cells)
8i-l Series (e.g., 8k) Antidiabetic (α-Glucosidase inhibition) 12–25 Low (RBC hemolysis assay)
6f and 6o (Sulfanyl acetamide derivatives) Antimicrobial (Gram+/Gram- bacteria) 4–8 Low (except 6g, 6j)

Key Observations:

  • Enzyme Inhibition : The 7a-l series exhibits potent urease inhibition (IC₅₀ 0.8–5.2 μM), attributed to the thiazolylmethyl and sulfanyl groups interacting with the enzyme’s active site . The target compound’s carbamoylmethylsulfanyl group may similarly inhibit urease or thioredoxin reductase.
  • Antifungal Activity : LMM5/LMM11 show efficacy against Candida albicans (EC₅₀ 1.5–3.0 μM), likely due to their bulky sulfamoyl substituents disrupting fungal redox pathways . The target compound lacks these groups, suggesting divergent activity.
  • Cytotoxicity : Most analogs (e.g., 7a-l, 8i-l) exhibit low cytotoxicity, while 6g and 6j (sulfanyl acetamides) are exceptions .

Biological Activity

N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide is a synthetic compound characterized by its unique oxadiazole ring structure, which contributes to its potential biological activities. The compound is notable for its diverse functional groups, including a sulfanyl moiety and a fluorobenzene component, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S with a molecular weight of approximately 350.41 g/mol. The presence of the oxadiazole ring is significant as it is known for stability and reactivity in biological systems.

Property Value
Molecular FormulaC16H18N4O3SC_{16}H_{18}N_{4}O_{3}S
Molecular Weight350.41 g/mol
StructureContains oxadiazole and sulfanyl groups

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures can exhibit antimicrobial properties. For instance, derivatives such as 5-(carbamoylmethyl)-1,3,4-oxadiazole have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of cell membrane integrity or inhibition of essential metabolic pathways.

Anticancer Potential

Compounds similar to this compound have been investigated for their anticancer properties. For example, benzamide derivatives often target specific oncogenic pathways or induce apoptosis in cancer cells. The presence of the fluorine atom may enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy.

Case Studies

A study investigating the biological activity of related oxadiazole compounds found that several derivatives exhibited significant cytotoxic effects against human cancer cell lines. The mechanisms involved were attributed to the ability of these compounds to induce oxidative stress and activate apoptotic pathways.

The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural analogs:

  • Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors in metabolic pathways.
  • Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA or inhibit topoisomerases.
  • Cell Membrane Disruption : The presence of hydrophobic groups may facilitate interactions with lipid bilayers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.